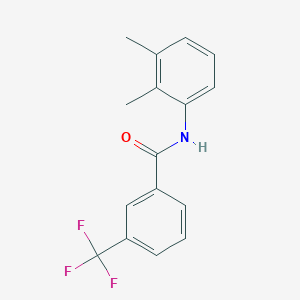

N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide, also known as DMTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzamides and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide involves its binding to the catalytic domain of HDAC6, leading to the inhibition of its enzymatic activity. This inhibition results in the accumulation of acetylated proteins, which in turn affects various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation.

Biochemical and Physiological Effects

N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide has been found to possess various biochemical and physiological effects. It has been shown to induce the acetylation of α-tubulin, a protein that plays a crucial role in the formation of microtubules. This acetylation has been found to promote the stability of microtubules, leading to the inhibition of cell migration and invasion. N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide has also been found to induce the acetylation of heat shock protein 90 (HSP90), a chaperone protein that plays a crucial role in the folding and stabilization of various proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide in lab experiments is its selectivity towards HDAC6. This selectivity allows for the specific inhibition of HDAC6 without affecting other members of the HDAC family. However, one of the limitations of using N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide is its relatively low potency compared to other HDAC inhibitors. This limits its use in experiments that require high levels of HDAC inhibition.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide in scientific research. One of these directions is the development of more potent and selective HDAC6 inhibitors based on the structure of N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide. Another direction is the study of the role of HDAC6 in various diseases, including cancer and neurodegenerative disorders. N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide can also be used in combination with other drugs to enhance their efficacy in the treatment of these diseases.

Conclusion

In conclusion, N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research as a tool to study the function of various proteins and enzymes. Its selectivity towards HDAC6 has made it a valuable tool in the study of the role of HDAC6 in various cellular processes. Despite its limitations, N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide has paved the way for the development of more potent and selective HDAC6 inhibitors and has opened up new avenues for the study of various diseases.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide involves the reaction between 2,3-dimethylaniline and 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide. This method has been reported to yield N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide with high purity and yield.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. One of the main applications of N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide is in the study of the histone deacetylase (HDAC) enzymes. HDACs are a family of enzymes that play a crucial role in the regulation of gene expression. N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide has been found to selectively inhibit HDAC6, a member of the HDAC family, and has been used to study the role of HDAC6 in various cellular processes.

properties

Product Name |

N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide |

|---|---|

Molecular Formula |

C16H14F3NO |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C16H14F3NO/c1-10-5-3-8-14(11(10)2)20-15(21)12-6-4-7-13(9-12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |

InChI Key |

FYZGPICWIJVNJA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)

![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)

![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)

![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)

![3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287310.png)

![3-Benzyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287311.png)

![3-Benzyl-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287312.png)

![3-Benzyl-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287313.png)

![3-Benzyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287314.png)

![Phenyl 1-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl ether](/img/structure/B287318.png)

![6-(2-Phenylvinyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287319.png)

![6-[2-(4-Chlorophenyl)vinyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287320.png)

![Phenyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287321.png)

![3-[4-(Trifluoromethyl)phenyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287326.png)